molecular formula C6H10O3 B2459715 2-(acetyloxy)-2-methylPropanal CAS No. 22094-24-2

2-(acetyloxy)-2-methylPropanal

Cat. No.: B2459715
CAS No.: 22094-24-2
M. Wt: 130.143
InChI Key: BYYPPVMBDPUHHR-UHFFFAOYSA-N
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Description

The compound “2-(acetyloxy)-2-methylPropanal” appears to contain an acetoxy group. In organic chemistry, the acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . As the -oxy suffix implies, it differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .


Synthesis Analysis

The synthesis of compounds containing an acetoxy group often involves the protection of an alcohol functionality in a synthetic route . There are several options for introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation): Acetyl halide, such as acetyl chloride in the presence of a base like triethylamine, or acetic anhydride in the presence of base with a catalyst such as pyridine with a bit of DMAP added .


Chemical Reactions Analysis

The acetoxy group may undergo reactions typical of esters and ethers. For example, it can be deprotected (regenerating the alcohol) using an aqueous base (pH >9), an aqueous acid (pH <2), or an anhydrous base such as sodium methoxide in methanol .

Scientific Research Applications

1. Photo-oxidation and Tropospheric Degradation

2-Hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, undergoes complex chemical reactions in the troposphere. Studies conducted in simulation chambers reveal that the substance reacts with OH radicals, a process that is influenced by the presence of NOx. This reaction notably results in a significant production of acetone (Carrasco et al., 2006).

2. Identification and Measurement in Atmospheric Chemistry

Analytical advancements in ion trap mass spectrometry have enabled the accurate identification and measurement of 2-hydroxy-2-methylpropanal in atmospheric chemistry. This compound, produced from the hydroxyl radical oxidation of 2-methyl-3-buten-2-ol, plays a role in tropospheric ozone formation and secondary organic aerosol generation. The establishment of methods for its quantification, like those employing derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine and bis-(trimethylsilyl) trifluoroacetamide, has facilitated the study of its atmospheric presence and implications (Spaulding et al., 2002).

Chemical Reactions and Catalysis

3. Schiff Base Compounds and Corrosion Inhibition

Schiff base compounds containing oxygen, nitrogen, and sulfur donors, such as 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, exhibit inhibitive properties against the corrosion of mild steel in acidic environments. The molecular structure and introduction of heteroatoms significantly influence the inhibitor efficiency, demonstrating the compound's potential in corrosion science (Leçe et al., 2008).

4. Molecular Dynamics in Ionic Liquids

The ionization reaction of 2-chloro-2-methylpropane in ionic liquids has been explored through molecular dynamics simulations. The study elucidates the reaction mechanism and the influence of solvent properties on the S(N)1 reactivity of the compound, offering insights into the solvolysis process in different solvents (Shim & Kim, 2008).

Biofuel Production and Environmental Impact

5. Biofuel Production and Cofactor Utilization

Research in metabolic engineering has focused on the production of 2-methylpropan-1-ol (isobutanol), a potential biofuel. By engineering the ketol-acid reductoisomerase and alcohol dehydrogenase enzymes to be NADH-dependent, an anaerobic pathway for isobutanol production has been established, demonstrating a 100% theoretical yield. This advancement highlights the importance of cofactor balance in biofuel production processes (Bastian et al., 2011).

6. Indoor Air Quality and Catalytic Air Fresheners

Studies on catalytic air freshening diffusers have shown that devices using 2-methylpropanol as fuel contribute significantly to indoor acetone levels. This research emphasizes the need for consumer awareness regarding the secondary formation of substances like acetone from such devices and suggests exploring alternative solvents for improved indoor air quality (Geiss et al., 2014).

Properties

IUPAC Name

(2-methyl-1-oxopropan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(8)9-6(2,3)4-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYPPVMBDPUHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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